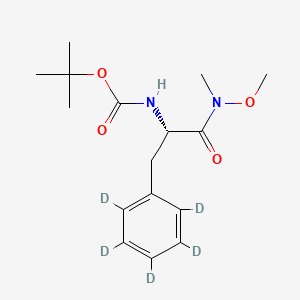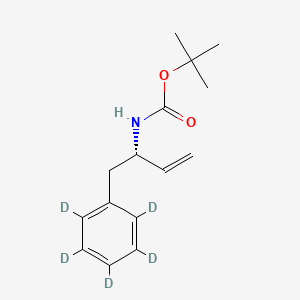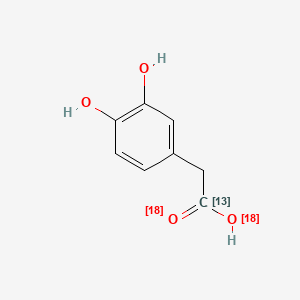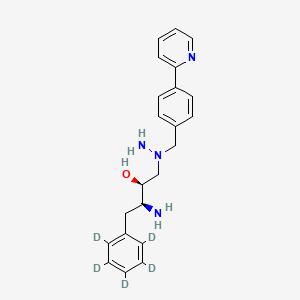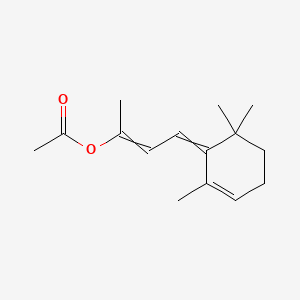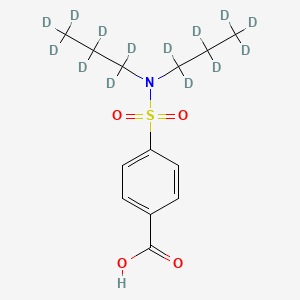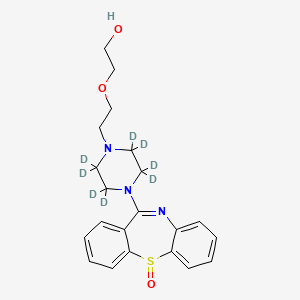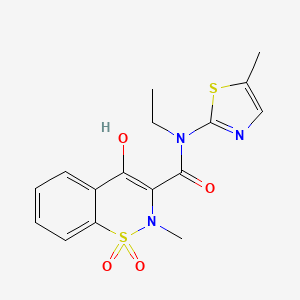
N-乙酰磺胺二甲嘧啶-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl Sulfamethazine-d4 is the deuterium labeled N-Acetyl sulfamethazine . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Molecular Structure Analysis
The molecular formula of N-Acetyl Sulfamethazine-d4 is C14H12D4N4O3S, and its molecular weight is 324.39 .科学研究应用
环境归趋与去除
N-乙酰磺胺二甲嘧啶-d4 由于人类排泄物进入废水中。环境科学家研究其在水处理厂、土壤和水生生态系统中的归趋。 了解其在废水处理过程中的去除效率有助于优化去除方法并最大程度地减少对环境的影响 .
作用机制
Target of Action
N-Acetyl Sulfamethazine-d4 is a deuterium-labeled derivative of N-Acetyl Sulfamethazine . The primary target of N-Acetyl Sulfamethazine-d4, like other sulfonamides, is the bacterial enzyme dihydropteroate synthase (DHPS) . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
N-Acetyl Sulfamethazine-d4, as a sulfonamide, acts as a competitive inhibitor of DHPS . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of DHPS. This prevents the enzyme from catalyzing the conversion of PABA to dihydropteroate, a key step in folic acid synthesis . As a result, bacterial growth is inhibited due to the lack of folic acid.
Biochemical Pathways
The inhibition of DHPS disrupts the folic acid synthesis pathway in bacteria . Folic acid is a vital component of the bacterial cell’s machinery for DNA synthesis, repair, and methylation. Therefore, the disruption of folic acid synthesis leads to a halt in these processes, inhibiting bacterial growth and reproduction .
Pharmacokinetics
It is known that deuterium substitution can potentially affect the pharmacokinetic and metabolic profiles of drugs . Deuterium, being a heavier isotope of hydrogen, forms stronger bonds with carbon, which can slow down metabolic processes that involve breaking these bonds . This could potentially lead to changes in absorption, distribution, metabolism, and excretion (ADME) properties of the drug, and impact its bioavailability .
Result of Action
The primary result of N-Acetyl Sulfamethazine-d4’s action is the inhibition of bacterial growth and reproduction . By disrupting folic acid synthesis, the drug prevents the bacteria from carrying out vital cellular processes such as DNA synthesis, repair, and methylation . This leads to a halt in bacterial growth and can eventually result in bacterial death.
Action Environment
The action of N-Acetyl Sulfamethazine-d4, like other sulfonamides, can be influenced by environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, which in turn can influence its absorption and distribution . Additionally, the presence of other substances in the environment, such as organic matter, can interact with the drug and affect its stability and efficacy
安全和危害
生化分析
Biochemical Properties
N-Acetyl Sulfamethazine-d4 interacts with various biomolecules in biochemical reactions. It has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration, the process of replacing hydrogen with deuterium, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Cellular Effects
The cellular effects of N-Acetyl Sulfamethazine-d4 are not fully understood. It is known that the parent compound, Sulfamethazine, has significant effects on bacterial cells. It acts as an antibacterial agent, inhibiting the enzymatic conversion of pteridine and p-aminobenzoic acid (PABA) to dihydropteroic acid
Molecular Mechanism
It is known that sulfonamides, the class of drugs to which Sulfamethazine belongs, inhibit the synthesis of folic acid in bacteria by competing with PABA for binding to dihydrofolate synthetase . This prevents the formation of dihydropteroic acid, an intermediate of tetrahydrofolic acid (THF) synthesis . THF is required for the synthesis of purines and dTMP, so its inhibition disrupts bacterial growth .
Temporal Effects in Laboratory Settings
It is known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Dosage Effects in Animal Models
It is known that sulfonamides, the class of drugs to which Sulfamethazine belongs, can cause various side effects at high doses, including diseases of the digestive and respiratory tracts .
Metabolic Pathways
It is known that sulfonamides and their metabolites can be modified, degraded, or used as nutrients by some bacteria .
Transport and Distribution
It is known that sulfonamides, the class of drugs to which Sulfamethazine belongs, are widely distributed throughout the body after absorption .
Subcellular Localization
It is known that sulfonamides, the class of drugs to which Sulfamethazine belongs, are widely distributed throughout the body after absorption .
属性
IUPAC Name |
N-[2,3,5,6-tetradeuterio-4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-9-8-10(2)16-14(15-9)18-22(20,21)13-6-4-12(5-7-13)17-11(3)19/h4-8H,1-3H3,(H,17,19)(H,15,16,18)/i4D,5D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKAKWDUZRJNPJ-UGWFXTGHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=NC(=CC(=N2)C)C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

